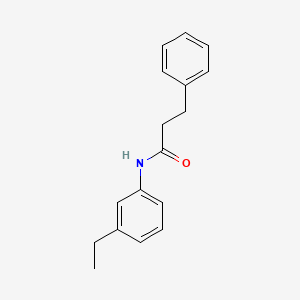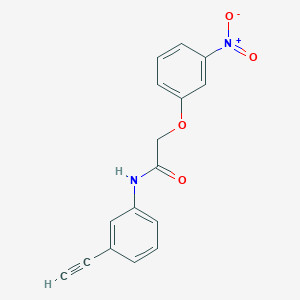![molecular formula C16H15ClN2O2S B5842646 N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5842646.png)
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide is a chemical compound that has gained attention in the scientific research community due to its potential as a therapeutic agent. This compound is also known as CM-272 and is a small molecule inhibitor of the protein phosphatase 2A (PP2A). PP2A is a crucial enzyme in cell signaling and has been implicated in several diseases, including cancer and neurodegeneration.
Wirkmechanismus
CM-272 works by inhibiting the activity of PP2A, which is a critical enzyme in cell signaling. PP2A is involved in several pathways that regulate cell growth, differentiation, and survival. Inhibiting PP2A with CM-272 disrupts these pathways, leading to cell death in cancer cells and neuroprotection in neurons.
Biochemical and physiological effects:
In addition to its effects on cancer and neurodegeneration, CM-272 has been shown to have other biochemical and physiological effects. CM-272 has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is critical for tumor growth. CM-272 has also been shown to modulate the immune system, enhancing the activity of immune cells that can kill cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CM-272 is its specificity for PP2A, which reduces the potential for off-target effects. CM-272 has also been shown to have good pharmacokinetic properties, meaning that it is well-absorbed and distributed in the body. However, CM-272 has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been established. Additionally, CM-272 is not yet available for clinical use, limiting its potential for translation to human therapies.
Zukünftige Richtungen
There are several future directions for research on CM-272. One direction is to study its potential in combination with other cancer therapies, such as immunotherapy or targeted therapies. Another direction is to investigate its potential for other neurodegenerative diseases, such as Parkinson's disease or multiple sclerosis. Additionally, research could focus on developing analogs of CM-272 with improved properties, such as increased potency or better selectivity for specific types of cancer cells. Overall, CM-272 has shown promise as a therapeutic agent in preclinical models, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of CM-272 involves several steps, starting with the reaction of 3-chloro-2-methylaniline and carbon disulfide to form 3-chloro-2-methylthioaniline. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product, CM-272. The synthesis of CM-272 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
CM-272 has been studied extensively in preclinical models of cancer and neurodegeneration. In cancer, CM-272 has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. CM-272 has also been shown to enhance the effectiveness of chemotherapy drugs in killing cancer cells. In neurodegeneration, CM-272 has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-[(3-chloro-2-methylphenyl)carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-10-13(17)4-3-5-14(10)18-16(22)19-15(20)11-6-8-12(21-2)9-7-11/h3-9H,1-2H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKMUMNGQMQKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5842597.png)
![N'-[4-(dimethylamino)benzylidene]tricyclo[4.3.1.1~3,8~]undecane-1-carbohydrazide](/img/structure/B5842605.png)
![N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5842606.png)
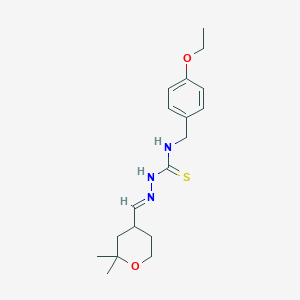
![2-(4-biphenylyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5842614.png)



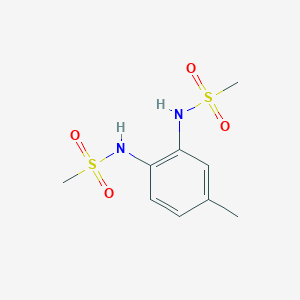
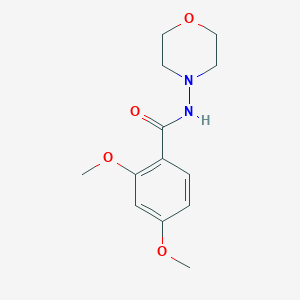
![2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B5842652.png)

